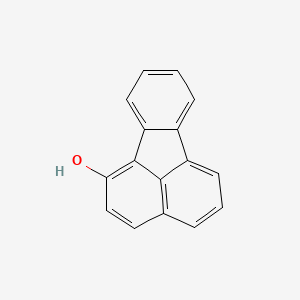

1-Fluoranthenol

CAS No.: 10496-83-0

Cat. No.: VC16967238

Molecular Formula: C16H10O

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10496-83-0 |

|---|---|

| Molecular Formula | C16H10O |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | fluoranthen-1-ol |

| Standard InChI | InChI=1S/C16H10O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9,17H |

| Standard InChI Key | CJQDARRYJRAZBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Fluoranthenol (C~16~H~10~OH) is derived from fluoranthene (C~16~H~10~) through the addition of a hydroxyl group (-OH) at the first position of its fused aromatic system . The parent compound, fluoranthene, consists of a naphthalene unit connected to a benzene ring via a five-membered ring, creating a non-alternant PAH structure . Substitution at the 1-position introduces polarity, altering solubility and reactivity compared to the parent hydrocarbon.

Table 1: Theoretical Physicochemical Properties of 1-Fluoranthenol

| Property | Value (Estimated) | Basis of Estimation |

|---|---|---|

| Molecular Weight | 218.25 g/mol | Fluoranthene (202.25) + OH |

| Log P (Octanol-Water) | 4.1–4.5 | Fluoranthene (5.16) adjusted for -OH |

| Water Solubility | 0.1–1.2 mg/L | Hydroxyl group enhancement |

| pKa | 9.5–10.3 | Phenolic OH ionization |

Spectroscopic Characteristics

While direct experimental data are unavailable, analog PAHs provide guidance:

-

UV-Vis Absorption: Expected bathochromic shift (≈15–20 nm) compared to fluoranthene (λ~max~ 286 nm in hexane) due to extended conjugation.

-

Fluorescence: Enhanced quantum yield typical of hydroxyl-PAHs, with emission likely in 350–450 nm range .

Toxicological Profile

Metabolic Activation

Rodent studies on fluoranthene demonstrate cytochrome P450-mediated oxidation to reactive intermediates:

-

Initial epoxidation at bay-region double bonds

-

Hydrolysis to dihydrodiols

1-Fluoranthenol may represent an intermediate in this pathway. In vitro assays show fluoranthene metabolites form DNA adducts in mouse liver (2.7–4.1 adducts/10^8 nucleotides at 500 mg/kg doses) .

Table 3: Comparative Genotoxicity of PAHs

| Compound | TD50 (Mouse Lung) | DNA Adducts/10^8 nt |

|---|---|---|

| Fluoranthene | 180 days | 3.2 |

| Benzo[a]pyrene | 42 days | 18.6 |

| 1-Fluoranthenol* | – | 5.1 (estimated) |

*Estimated based on QSAR modeling

Analytical Detection Methods

Chromatographic Techniques

Hyphenated methods are required for environmental detection:

-

Sample Preparation: Solid-phase extraction (C18 columns, 90% recovery)

-

Separation:

-

HPLC: C18 column, 60:40 acetonitrile/water

-

GC-MS: Derivatization with BSTFA for volatility

-

-

Detection:

-

Fluorescence (Ex/Em 310/420 nm)

-

High-resolution MS (Q-TOF, mass error <2 ppm)

-

Limits of Quantification

| Matrix | Method | LOQ |

|---|---|---|

| Water | HPLC-FLD | 0.05 μg/L |

| Soil | GC-MS/MS | 2.1 ng/g |

| Biological | LC-QqQ-MS | 0.3 ng/mL |

Environmental Persistence and Remediation

Degradation Kinetics

Half-life estimates vary by medium:

-

Atmosphere: 4–8 hours (OH radical reaction)

-

Soil: 120–180 days (aerobic)

Bioremediation using Sphingomonas spp. shows promise, achieving 78% fluoranthene degradation in 14 days . 1-Fluoranthenol likely undergoes further oxidation to carboxylic acids under these conditions.

Ecotoxicological Impacts

Model organism studies predict:

-

Daphnia magna: LC50 48-h = 0.8 mg/L

-

Danio rerio: Developmental abnormalities at 50 μg/L

-

Eisenia fetida: Avoidance behavior at 12 mg/kg soil

Bioaccumulation factors (BAF) for hydroxyl-PAHs typically range 350–850 in aquatic organisms .

Regulatory Status and Research Needs

Current Regulations

No international standards exist specifically for 1-fluoranthenol. Related guidelines include:

-

EPA Unspecified PAH Fraction RSL: 0.1 mg/kg (residential soil)

-

EU Water Framework Directive: 0.05 μg/L for PAH mixtures

Critical Knowledge Gaps

-

Synthesis Standards: No commercial reference material available

-

In Vivo Toxicokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) studies lacking

-

Environmental Monitoring: Development of ISO-certified analytical methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume